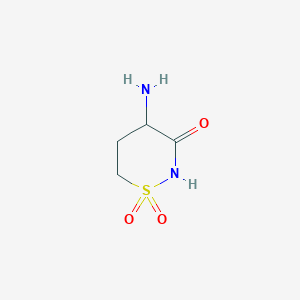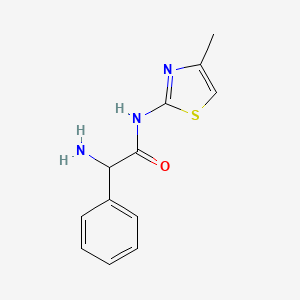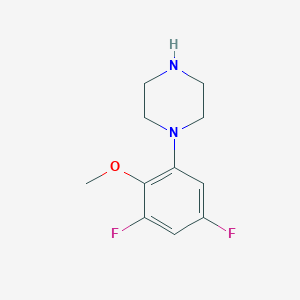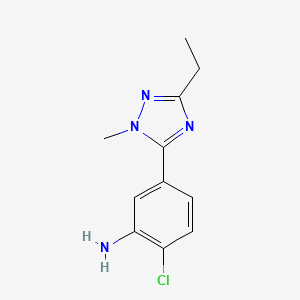
2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline is a chemical compound that belongs to the class of substituted anilines It features a chloro group at the second position and a triazole ring at the fifth position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with methyl isocyanate under controlled conditions.
Substitution Reaction: The synthesized triazole is then subjected to a substitution reaction with 2-chloroaniline in the presence of a suitable catalyst, such as palladium on carbon, to yield the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products
Oxidation: Formation of triazole oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted anilines.
Scientific Research Applications
2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and antifungal properties.
Agrochemicals: This compound is used in the development of herbicides and pesticides due to its ability to inhibit specific enzymes in plants and pests.
Material Science: It is used in the synthesis of polymers and other materials with specific properties, such as conductivity and thermal stability.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to form strong hydrogen bonds with active sites of enzymes, thereby inhibiting their activity. This inhibition can lead to the disruption of metabolic pathways in microorganisms or pests, resulting in their death.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-3-yl)aniline
- 2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-4-yl)aniline
- 2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-6-yl)aniline
Uniqueness
The uniqueness of 2-Chloro-5-(3-ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline lies in the specific positioning of the triazole ring, which imparts distinct chemical and biological properties. This positioning allows for specific interactions with molecular targets, making it a valuable compound in various applications.
Properties
Molecular Formula |
C11H13ClN4 |
|---|---|
Molecular Weight |
236.70 g/mol |
IUPAC Name |
2-chloro-5-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C11H13ClN4/c1-3-10-14-11(16(2)15-10)7-4-5-8(12)9(13)6-7/h4-6H,3,13H2,1-2H3 |
InChI Key |
XROOOWRORSAEBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)C2=CC(=C(C=C2)Cl)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


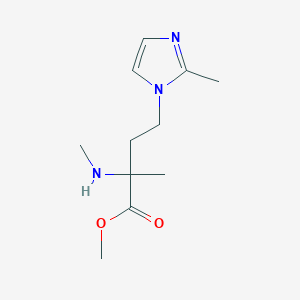


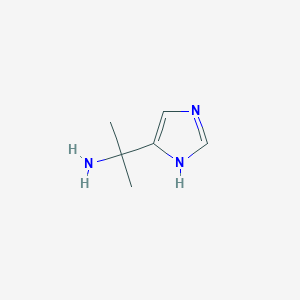
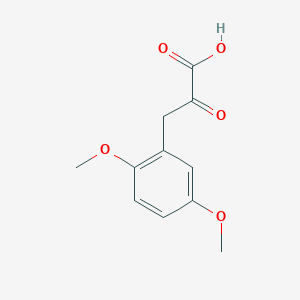
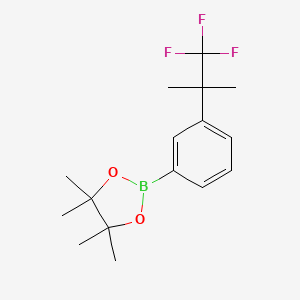
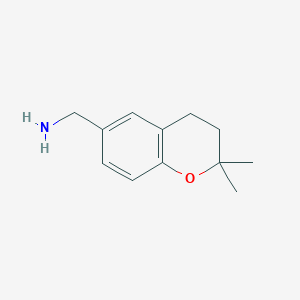
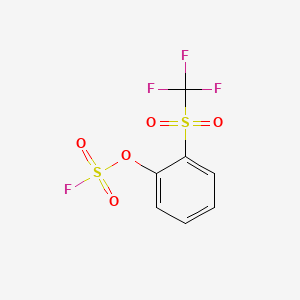
![(3S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-phenylpyrrolidine-3-carboxylicacid](/img/structure/B13536064.png)
